N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide
Description
N'-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is a synthetic small molecule featuring a 1,2,3,4-tetrahydroquinoline core substituted with a pyrrolidine ring and an ethanediamide group linked to a 1,2-oxazol-3-yl moiety. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to engage in hydrophobic and π-π interactions with biological targets .
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-25-9-4-5-15-13-16(6-7-17(15)25)18(26-10-2-3-11-26)14-22-20(27)21(28)23-19-8-12-29-24-19/h6-8,12-13,18H,2-5,9-11,14H2,1H3,(H,22,27)(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZAZJGFKSWNCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=NOC=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : C22H32N4O2
- Molecular Weight : 384.52 g/mol
- LogP : 1.316 (indicating moderate lipophilicity)
- Water Solubility : LogSw -2.17 (suggesting low solubility in water)
The biological activity of the compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, it has been studied for its inhibitory effects on nitric oxide synthase (NOS) isoforms, which are crucial in regulating vascular tone and neurotransmission.
Nitric Oxide Synthase Inhibition
Research indicates that derivatives of tetrahydroquinoline compounds exhibit selective inhibition of neuronal NOS (nNOS) over endothelial NOS (eNOS) and inducible NOS (iNOS). The selectivity is significant as it suggests potential therapeutic applications in conditions where modulation of nitric oxide production is beneficial without affecting other NOS pathways.
| Compound | nNOS IC50 (μM) | eNOS IC50 (μM) | Selectivity Ratio (nNOS/eNOS) |
|---|---|---|---|
| Compound 51 | 0.093 | 0.58 | 6.23 |
| Compound 60 | <0.001 | 0.01 | 10.0 |
Table 1: Inhibitory activities of selected compounds on NOS isoforms.
Pharmacological Effects
The compound's pharmacological profile includes:
- Neuroprotective Effects : Due to its ability to inhibit nNOS, it may provide neuroprotection in models of neurodegeneration.
- Vasodilatory Effects : By selectively inhibiting eNOS, it may contribute to vasodilation without excessive nitric oxide production.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Study on Neuroprotection : A study demonstrated that tetrahydroquinoline derivatives could reduce neuronal cell death in models of oxidative stress by modulating nitric oxide levels .
- Cardiovascular Studies : In a model assessing cardiovascular responses, compounds similar to this compound showed improved outcomes in terms of blood pressure regulation and heart rate modulation .
- In Vivo Efficacy : In vivo studies indicated that these compounds could effectively lower blood pressure in hypertensive animal models through their action on the vascular system .
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors.
Case Studies
Several studies have highlighted its potential applications:
- Anticancer Activity : In vitro studies demonstrated that related compounds exhibit cytostatic activity against various cancer cell lines.
- Antimicrobial Properties : Compounds with similar structures have been reported to possess moderate to significant anti-bacterial and anti-fungal activities.
Applications in Medicinal Chemistry
The unique structure of N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide makes it a promising candidate for drug development:
- Neurological Disorders : Its ability to modulate neurotransmitter systems suggests potential use in treating conditions like Alzheimer's disease.
- Cancer Therapeutics : Given its cytostatic properties, this compound could be explored further for its effectiveness against various cancers.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs with modifications to the tetrahydroquinoline core, pyrrolidine substituents, or ethanediamide-linked moieties. Key comparisons are summarized below:
Core Modifications: Tetrahydroquinoline Derivatives
- Compound 24 (6-Amino-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-3,4-dihydroquinolin-2(1H)-one): This analog retains the tetrahydroquinoline core but lacks the ethanediamide group. The 1-methylpyrrolidinyl side chain improves solubility, while the amino group at position 6 facilitates further derivatization. Its synthesis via catalytic hydrogenation highlights the reactivity of nitro intermediates in similar compounds .
- The 8-fluoro substitution may enhance metabolic stability and target affinity .
Ethanediamide-Linked Substituents
- Compound 26 (N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide): Replacing the oxazole with a thiophene-carboximidamide group introduces sulfur-based hydrophobicity, which may improve binding to cysteine-rich targets. However, thiophene derivatives are prone to oxidative metabolism, reducing bioavailability compared to oxazole-containing analogs .
- Compound in (N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide): The trifluoromethylphenyl group confers high electronegativity and lipophilicity, favoring interactions with hydrophobic binding pockets.
Comparative Data Table
Research Findings and Implications
- Bioactivity Trends : Oxazole-containing analogs (like the target compound) are hypothesized to exhibit superior target selectivity over thiophene or trifluoromethylphenyl derivatives due to their balanced hydrophobicity and hydrogen-bonding capacity.
- Metabolic Stability : The oxazole ring’s resistance to cytochrome P450-mediated oxidation may confer longer half-lives compared to sulfur-containing analogs .
- Synthetic Challenges : Introducing the oxazole moiety requires precise control of reaction conditions to avoid side products, as seen in analogous amidation protocols .
Q & A
Q. What are the standard synthetic routes for preparing N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide?
The synthesis typically involves:
- Tetrahydroquinoline core formation via Pictet-Spengler reactions, using aldehydes/ketones and amines under acidic conditions.
- Pyrrolidine and oxazole coupling through nucleophilic substitution or amidation reactions.
- Purification via column chromatography or recrystallization to achieve >95% purity. Key solvents include dichloromethane or ethanol, with reaction temperatures optimized between 50–80°C .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy (¹H/¹³C) to confirm backbone connectivity and substituent positions.
- Mass spectrometry (HRMS) for molecular weight validation and isotopic pattern matching.
- HPLC/UPLC to assess purity and resolve stereoisomers, particularly for intermediates .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to receptors like kinases or GPCRs.
- MD simulations (GROMACS) assess stability of ligand-target complexes over 100+ ns trajectories.
- Pharmacophore mapping identifies critical functional groups (e.g., oxazole’s hydrogen-bonding capacity) .
Advanced Research Questions
Q. How can competing reaction pathways during synthesis be minimized?
Strategies include:
- Temperature control : Lowering reaction temps (e.g., 0–25°C) reduces side reactions like over-alkylation.
- Protecting groups : Temporarily block reactive sites (e.g., oxazole nitrogen) using Boc or Fmoc groups.
- Catalyst optimization : Use Pd-based catalysts for selective cross-coupling steps .
Q. What methodologies resolve contradictions in spectral data for structural confirmation?
- 2D NMR (COSY, HSQC, HMBC) clarifies ambiguous proton-carbon correlations.
- X-ray crystallography provides definitive stereochemical assignments for crystalline intermediates.
- Comparative analysis with structurally analogous compounds (e.g., ’s table) identifies shared spectral signatures .
Q. How do structural modifications impact the compound’s pharmacokinetic profile?
- Lipophilicity adjustments : Introducing polar groups (e.g., hydroxyl) improves aqueous solubility but may reduce BBB penetration.
- Metabolic stability : Fluorination of the tetrahydroquinoline ring slows CYP450-mediated oxidation.
- SAR studies : Systematic substitution on the pyrrolidine ring (e.g., methyl vs. ethyl) correlates with target selectivity in kinase assays .
Q. What experimental designs are optimal for assessing in vitro bioactivity?
- Dose-response assays : Test 0.1–100 µM ranges in cell viability (MTT) or enzymatic inhibition (FRET-based) assays.
- Off-target screening : Use panels like Eurofins’ SafetyScreen44 to evaluate hERG or CYP inhibition risks.
- Permeability assays : Caco-2 or PAMPA models predict intestinal absorption and CNS bioavailability .
Data Analysis & Optimization
Q. How can reaction yields be improved for multi-step syntheses?
- Real-time monitoring : Use inline FTIR or LC-MS to identify bottlenecks (e.g., unstable intermediates).
- Design of Experiments (DoE) : Optimize variables (temp, solvent ratio) via response surface methodology.
- Flow chemistry : Continuous flow systems enhance heat/mass transfer for exothermic steps .
Q. What statistical approaches validate reproducibility in biological assays?
- ANOVA or t-tests : Compare triplicate data points to assess significance (p < 0.05).
- Z’-factor analysis : Ensure assay robustness (Z’ > 0.5) in high-throughput screens.
- QC standards : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-experiment variability .
Q. How can computational and experimental data be integrated to refine SAR models?
- QSAR modeling : Use descriptors like logP, polar surface area, and topological indices to predict activity trends.
- Machine learning : Train random forest models on datasets from ’s analogs to prioritize synthetic targets.
- Free-energy perturbation (FEP) : Quantify binding energy differences for subtle structural changes .
Contradiction & Validation
Q. How to address discrepancies between in silico predictions and experimental binding data?
- Re-docking with flexible receptors : Account for protein conformational changes using induced-fit docking.
- Solvent effects : Include explicit water molecules in MD simulations to improve affinity predictions.
- False-positive controls : Validate hits with orthogonal assays (e.g., SPR vs. ITC) .
Q. What strategies confirm target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target proteins upon ligand binding.
- BRET/TR-FRET : Detect compound-induced protein-protein interaction changes in live cells.
- Knockout/rescue experiments : Use CRISPR-Cas9 to validate target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
